molecular formula C12H12N2O3 B11165183 N-(1H-indol-2-ylcarbonyl)-L-alanine

N-(1H-indol-2-ylcarbonyl)-L-alanine

Cat. No.: B11165183
M. Wt: 232.23 g/mol
InChI Key: GLMNAEZCOPCAGN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1H-indol-2-yl)formamido]propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features an indole ring, which is a common structural motif in many biologically active molecules, including neurotransmitters, hormones, and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent reactions introduce the formamido and propanoic acid groups.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed cross-coupling reactions are frequently used to form carbon-carbon bonds in the synthesis of complex indole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-indol-2-yl)formamido]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, amines, and various substituted indoles .

Scientific Research Applications

2-[(1H-indol-2-yl)formamido]propanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1H-indol-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural ligands, allowing it to bind to and modulate the activity of these targets. This interaction can influence various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-indol-2-yl)formamido]propanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(2S)-2-(1H-indole-2-carbonylamino)propanoic acid

InChI

InChI=1S/C12H12N2O3/c1-7(12(16)17)13-11(15)10-6-8-4-2-3-5-9(8)14-10/h2-7,14H,1H3,(H,13,15)(H,16,17)/t7-/m0/s1

InChI Key

GLMNAEZCOPCAGN-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.